molecular formula C21H26ClN5O2 B2948517 8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-13-9

8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2948517
CAS No.: 872839-13-9
M. Wt: 415.92
InChI Key: ACDHOWMQAWHTGN-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a high-purity chemical compound designed for professional research and development applications. This synthetic molecule features a complex purine-dione core structure, a 4-chlorophenyl group at the 8-position, and a heptyl chain at the 3-position, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its structural characteristics suggest potential as a key scaffold for investigating adenosine receptor interactions or enzyme inhibition, though its specific mechanism of action and full research value require further investigation. Researchers utilize this compound primarily in preclinical studies, including biochemical assay development and as a building block for the synthesis of more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) for proper handling protocols.

Properties

CAS No.

872839-13-9

Molecular Formula

C21H26ClN5O2

Molecular Weight

415.92

IUPAC Name

6-(4-chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H26ClN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3

InChI Key

ACDHOWMQAWHTGN-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds within the imidazopurine class exhibit a variety of biological activities, including:

  • Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purine can act as serotonin receptor ligands. Specifically, the compound has demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating depression and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways. Inhibition of these enzymes may contribute to its antidepressant effects by increasing levels of cyclic AMP (cAMP) in neuronal tissues .

The proposed mechanism of action for this compound involves:

  • Serotonergic Modulation : By acting as an agonist at serotonin receptors, the compound may enhance serotonergic neurotransmission, which is critical in mood regulation.
  • Cyclic Nucleotide Pathway Alteration : The inhibition of phosphodiesterases leads to increased levels of cAMP and cGMP, which are important for various cellular functions including neurotransmitter release and neuronal plasticity.

Case Studies

Several studies have investigated the biological activity of related compounds within the imidazopurine class:

  • Antidepressant Efficacy : In a study involving forced swim tests (FST) in mice, a structurally similar compound showed significant antidepressant effects compared to traditional antidepressants like fluoxetine and diazepam. The results indicated a dose-dependent response with enhanced efficacy at lower doses than those typically required for established antidepressants .
  • Anxiolytic Effects : Another study highlighted the anxiolytic properties of related compounds in animal models. The imidazo[2,1-f]purine derivatives exhibited reduced anxiety-like behaviors in elevated plus-maze tests, further supporting their potential as anxiolytic agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Mechanism Reference Study
AntidepressantSerotonin receptor agonism
Phosphodiesterase InhibitionIncreased cAMP levels
AnxiolyticReduction in anxiety-like behaviors

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and molecular properties of analogs:

Compound Name (CAS/Identifier) Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 8-(4-ClPh), 3-heptyl, 1-Me C₂₄H₂₉ClN₆O₂ 493.0 (estimated) Long heptyl chain enhances lipophilicity (logP ~5.2*).
7-(4-ClPh)-1-Me-8-Ph () 7-(4-ClPh), 8-Ph, 1-Me C₂₀H₁₄ClN₅O₂ 391.8 Shorter substituents; lower logP (~3.8) but higher aromaticity.
Compound 5 () 8-(Dihydroisoquinolinylbutyl), 1,3-diMe C₂₄H₂₈N₆O₄ 488.5 Bulky dihydroisoquinoline group may improve PDE4B/PDE10A selectivity.
8-(3-ClPh-ethylamino)-1,3,6,7-tetraMe () 8-(3-ClPh-ethylamino), 1,3,6,7-tetraMe C₁₈H₁₉ClN₆O₂ 386.8 Ethylamino linker improves solubility; multiple methyl groups reduce flexibility.
8-(4-ClPh-aminoethyl)-1,3,6,7-tetraMe () 8-(4-ClPh-aminoethyl), 1,3,6,7-tetraMe C₁₉H₂₁ClN₆O₂ 400.9 Para-chloro substitution may enhance receptor affinity vs. meta-substituted analogs.

*Estimated using computational tools (e.g., ChemAxon).

Impact of Chlorophenyl Substitution Position

  • 8- vs. 7-Substitution : The target’s 8-(4-ClPh) group may favor interactions with aromatic residues in enzyme active sites, whereas 7-substituted analogs () could exhibit steric hindrance .
  • Para- vs. Meta-Chloro : ’s 4-ClPh substitution showed higher receptor affinity in preliminary assays compared to ’s 3-ClPh analog .

Role of Alkyl Chain Length

  • Heptyl vs. In contrast, methyl or propyl groups () balance solubility and permeability .

Research Findings and Trends

  • Receptor Selectivity: Bulky substituents (e.g., dihydroisoquinolinylbutyl in ) correlate with PDE isoform selectivity, while smaller groups (e.g., methyl in ) favor serotonin/dopamine receptor binding .
  • Synthetic Feasibility: Ethyl/propylamino linkers () are synthetically accessible via Huisgen or nucleophilic substitution reactions, whereas heptyl chains may require specialized alkylation protocols .

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